molecular formula C6H5ClLiNO3S B6605111 lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate CAS No. 2174000-12-3

lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate

Cat. No.: B6605111
CAS No.: 2174000-12-3
M. Wt: 213.6 g/mol
InChI Key: PNHPCLUVNYTMHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion, a chloro group, a methoxy group, and a sulfinate group attached to a pyridine ring. Its structure and reactivity make it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate typically involves the reaction of 3-chloro-2-methoxypyridine with a sulfinate source in the presence of a lithium salt. One common method is to react 3-chloro-2-methoxypyridine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfonate

    Reduction: Lithium(1+) ion 2-methoxypyridine-4-sulfinate

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate involves its interaction with molecular targets and pathways within a system. The lithium ion can interact with various enzymes and receptors, potentially altering their activity. The sulfinate group can participate in redox reactions, influencing cellular processes. The chloro and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfonate
  • Lithium(1+) ion 2-methoxypyridine-4-sulfinate
  • Lithium(1+) ion 3-chloro-2-methoxypyridine-4-thiolate

Uniqueness

Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the sulfinate moiety provides a distinct chemical profile that can be leveraged in various applications.

Properties

IUPAC Name

lithium;3-chloro-2-methoxypyridine-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPCLUVNYTMHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC=CC(=C1Cl)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClLiNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.